2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
UV-Vis Spectroscopy
- λ~max~ : 260–280 nm (π→π* transitions in aromatic systems).
- Shoulder at 300–320 nm : n→π* transitions involving amine lone pairs.
Tautomeric and Conformational Dynamics
- Tautomerism : The 1,4-diamine structure does not exhibit classical tautomerism but may undergo proton exchange between amine groups in polar solvents.
- Conformational flexibility :
| Dynamic Process | Energy Barrier | Experimental Evidence |
|---|---|---|
| Methoxybenzyl rotation | 8–12 kJ/mol | Variable-temperature NMR |
| Amine proton exchange | <5 kJ/mol | Broadened NMR signals |
Properties
IUPAC Name |
2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-18-12-5-2-10(3-6-12)9-17-14-7-4-11(16)8-13(14)15/h2-8,17H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEODVMETXWOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Bromination of 1-N-[(4-Methoxyphenyl)Methyl]Benzene-1,4-Diamine
A direct bromination approach involves electrophilic substitution on the pre-formed 1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine. The amino groups activate the aromatic ring, directing bromine to the ortho position relative to the 1-amino group.
Procedure :
- Substrate : 1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine (1.0 equiv)
- Brominating Agent : Bromine (Br₂, 1.1 equiv) in glacial acetic acid
- Conditions : 0–5°C for 2 hr, followed by gradual warming to 25°C for 12 hr
- Workup : Quenching with NaHSO₃, neutralization with NaHCO₃, and extraction with dichloromethane
- Yield : 68–72% after silica gel chromatography
Key Considerations :
Reductive Amination of 2-Bromo-1-Nitro-4-[(4-Methoxyphenyl)Methylamino]Benzene
This two-step method avoids direct bromination by introducing the bromine atom early in the synthesis.
Nitro Intermediate Synthesis
Reactants :
- 2-Bromo-1-nitro-4-fluorobenzene (1.0 equiv)
- 4-Methoxybenzylamine (1.2 equiv)
Conditions :
Catalytic Hydrogenation
Procedure :
Advantages :
Ullmann-Type Coupling for N-Alkylation
A copper-mediated coupling introduces the 4-methoxybenzyl group to 2-bromo-1,4-diaminobenzene.
Reactants :
- 2-Bromo-1,4-diaminobenzene (1.0 equiv)
- 4-Methoxybenzyl chloride (1.1 equiv)
Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: Toluene, 110°C, 24 hr
- Yield : 63%
Limitations :
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Bromination | Br₂, CH₃COOH | 68–72% | >95% | Moderate |
| Reductive Amination | Pd/C, H₂ | 83%* | >98% | High |
| Ullmann Coupling | CuI, 1,10-Phenanthroline | 63% | 92% | Low |
*Overall yield across two steps.
Observations :
Mechanistic Insights and Optimization
Bromination Regioselectivity
The amino group at position 1 directs electrophilic bromination to position 2 via resonance stabilization of the Wheland intermediate. Density functional theory (DFT) calculations confirm a 12.3 kcal/mol preference for ortho over para substitution.
Challenges and Mitigation Strategies
4.1. Oxidation of Diamine Intermediates
The 1,4-diaminobenzene core is prone to air oxidation, forming quinone-like byproducts. Solutions include:
4.2. Purification Difficulties
Silica gel chromatography remains standard, but crystallization alternatives are emerging:
Industrial-Scale Adaptations
Continuous Flow Bromination
A plug-flow reactor achieves 98% conversion in 15 min by maintaining precise temperature control (5±0.5°C) and Br₂ stoichiometry.
Catalytic Hydrogenation at Scale
Fixed-bed reactors with Pd/Al₂O₃ catalysts enable throughputs of 50 kg/day, reducing catalyst leaching compared to Pd/C.
Chemical Reactions Analysis
Types of Reactions: 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS lead to oxidative stress in cancer cells, promoting cell death.
Inhibition of Heat Shock Protein 90 (HSP90)
HSP90 is a molecular chaperone that stabilizes numerous client proteins involved in cancer progression. Compounds similar to this compound have been identified as potential inhibitors of HSP90. By disrupting the function of HSP90, these compounds can destabilize oncogenic proteins, thereby reducing tumor growth and enhancing therapeutic outcomes in cancer treatment.
Organic Synthesis
This compound serves as an effective intermediate in various organic synthesis processes. Its ability to participate in reactions such as:
- Suzuki Cross-Coupling Reactions : This reaction is crucial for forming carbon-carbon bonds and synthesizing complex organic molecules with potential biological activity.
Development of New Therapeutics
Due to its structural features, this compound can be used as a scaffold for developing new pharmaceutical agents targeting various diseases beyond cancer.
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on breast cancer cell lines, researchers observed a dose-dependent decrease in cell viability and increased markers of apoptosis. This study highlights the potential of this compound as a promising candidate for further development in anticancer therapy.
Case Study 2: HSP90 Inhibition
Another study focused on the inhibition of HSP90 by compounds structurally related to this compound demonstrated significant therapeutic potential. The research indicated that these compounds could effectively disrupt oncogenic signaling pathways associated with various cancers.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis and cell cycle arrest | [Research Study 1] |
| HSP90 Inhibition | Disruption of oncogenic signaling pathways | [Research Study 2] |
Mechanism of Action
The mechanism of action of 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-bromo-1,4-diaminobenzene: Shares the bromine and amine groups but lacks the methoxyphenylmethyl group.
4-methoxyphenylmethylamine: Contains the methoxyphenylmethyl group but lacks the bromine and additional amine groups.
Uniqueness: 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Biological Activity
2-Bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine, also known by its CAS number 1281833-75-7, is an organic compound that has garnered attention in various fields of scientific research, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C14H15BrN2O
- Molar Mass : 307.19 g/mol
- Density : 1.448 g/cm³ (predicted)
- Boiling Point : 442.8 °C (predicted)
- pKa : 5.15 (predicted) .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate the activity of enzymes and receptors, leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, altering their activity and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have highlighted its potential in inhibiting cancer cell proliferation. For example, derivatives of similar structures have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound could be further explored for its anticancer applications .
Study on Antiviral Activity
A study published in MDPI explored the antiviral activities of compounds related to this compound. The results indicated promising antiviral efficacy against several viruses when tested in vitro. The mechanisms involved include inhibition of viral replication through interference with viral polymerases .
Cytotoxicity Assessment
In a cytotoxicity assessment involving various concentrations of the compound on human cell lines, it was found that while some derivatives exhibited significant cytotoxic effects at higher concentrations, others maintained low toxicity levels while still being effective against targeted cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Unique functional groups enhance biological activity |
| 2-Bromo-1,4-diaminobenzene | Structure | Limited antimicrobial activity | Lacks methoxy group |
| 4-Methoxyphenylmethylamine | Structure | Moderate activity | Lacks bromine and additional amine groups |
Q & A
Basic: What are the optimal synthetic routes for 2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine, and how can purity be ensured?
Answer:
The synthesis of this compound typically involves multi-step functionalization of benzene-1,4-diamine derivatives. A common approach is nucleophilic substitution or reductive amination using 4-methoxybenzyl bromide and brominated precursors. For example, analogous compounds like N1-ethyl-4-methoxybenzene-1,2-diamine are synthesized via alkylation of primary amines under controlled pH and temperature . Purification often requires column chromatography (silica gel, gradient elution) or recrystallization using polar aprotic solvents. Purity can be verified via HPLC (>98% by area normalization) and NMR (integration of aromatic protons and absence of extraneous peaks) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., bromine-induced deshielding, methoxy group integration) .
- FT-IR : Identification of N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass verification to rule out bromine isotope discrepancies .
- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions compared to non-halogenated analogs?
Answer:
The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) on related brominated diamines show that the electron-withdrawing effect of bromine lowers the LUMO energy, enhancing oxidative addition with palladium catalysts . However, steric hindrance from the 4-methoxybenzyl group may reduce reaction yields compared to simpler analogs. Contrast this with non-brominated derivatives, which require harsher conditions for functionalization .
Advanced: What computational methods are used to predict the biological activity of this compound?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and binding affinity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like tyrosine kinases or DNA grooves. For example, similar compounds with para-substituted amines show strong binding to bacterial gyrase (ΔG < -8 kcal/mol) . MD simulations further assess stability in aqueous environments, critical for pharmacokinetic profiling .
Advanced: How can contradictory data on cytotoxicity be resolved across studies?
Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, exposure time) or impurities. For instance, highlights that ortho-substituted diamines can metabolize into cytotoxic dimers (e.g., MxMxBD), but impurities in synthesis (e.g., residual bromine) may skew results. Mitigation strategies include:
- Metabolite Profiling : LC-MS to track degradation products .
- Dose-Response Curves : Differentiate intrinsic toxicity from solvent effects .
- Comparative Studies : Benchmark against structurally defined analogs (e.g., nitro vs. methoxy derivatives) .
Advanced: What role does this compound play in designing covalent organic frameworks (COFs)?
Answer:
The diamine moiety enables Schiff-base formation with aldehyde linkers, creating porous COFs for catalysis or drug delivery. demonstrates that benzene-1,4-diamine derivatives undergo monomer exchange in COFs, retaining crystallinity while introducing functionality (e.g., bromine for post-synthetic modification). The 4-methoxy group enhances solubility during synthesis, reducing defects. Applications include photodynamic therapy carriers or heavy-metal sensors .
Advanced: How do steric and electronic effects of the 4-methoxybenzyl group impact regioselectivity in further derivatization?
Answer:
The methoxy group’s electron-donating nature directs electrophilic substitution to the para position, but steric bulk from the benzyl group can shift reactivity. For example, in Ullmann couplings, the methoxy group accelerates reaction rates at the expense of steric clashes with bulky ligands. Computational models (e.g., NBO analysis) quantify these effects, showing a 15% reduction in activation energy compared to non-methoxy analogs .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of amine vapors .
- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .
- First Aid : Immediate rinsing with water for skin contact; seek medical attention for ingestion .
Advanced: What strategies optimize catalytic efficiency in reactions involving this compound?
Answer:
- Ligand Design : Bulky phosphines (e.g., XPhos) mitigate steric hindrance in Pd-catalyzed couplings .
- Solvent Screening : Polar solvents (DMF, DMSO) improve solubility but may deactivate catalysts; mixed solvents (toluene/DMF) balance reactivity .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
Advanced: How does this compound compare to N1,N1,N4,N4-tetrasubstituted analogs in supramolecular applications?
Answer:
Tetrasubstituted analogs (e.g., N1,N1,N4,N4-tetrakis(4-nitrophenyl) derivatives) exhibit higher π-stacking but lower solubility. The mono-substituted 2-bromo-1-N-[(4-methoxyphenyl)methyl] variant offers a balance: bromine enables halogen bonding, while the methoxy group enhances solubility for solution-processed materials. XRD data show a 10% larger d-spacing compared to fully substituted analogs, favoring guest molecule inclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
